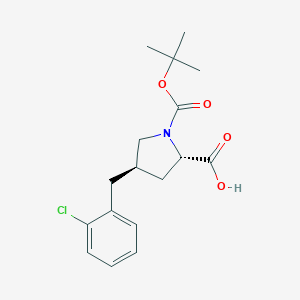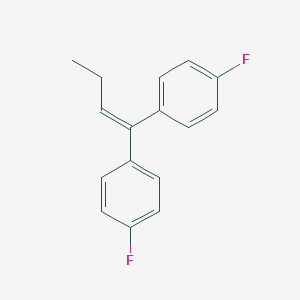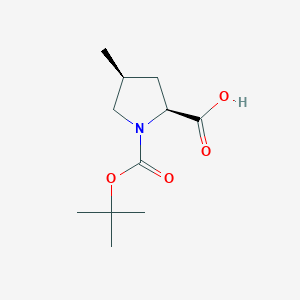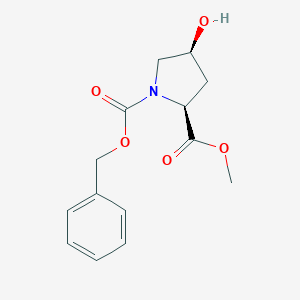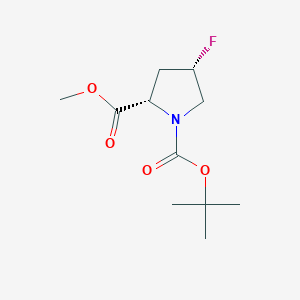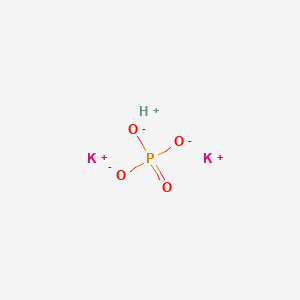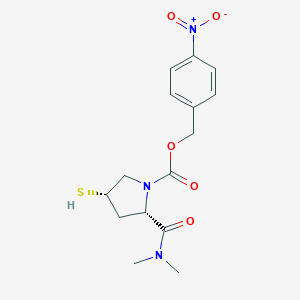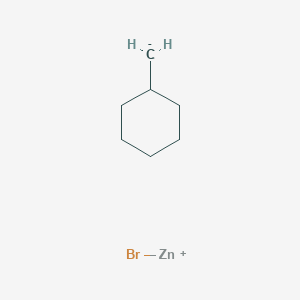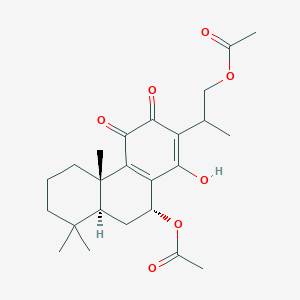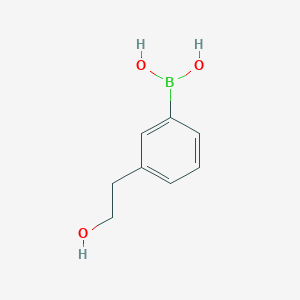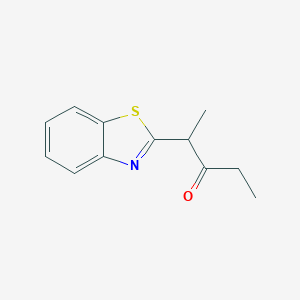
2-(2-Benzothiazolyl)-3-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzothiazolyl)-3-pentanone, also known as Thioflavin T, is a fluorescent dye commonly used in scientific research. It is a member of the thioflavin family of dyes and is widely used in the detection of amyloid fibrils, which are associated with a range of neurodegenerative diseases, including Alzheimer's disease.
作用機序
The mechanism of action of 2-(2-Benzothiazolyl)-3-pentanone T is not fully understood. However, it is known that 2-(2-Benzothiazolyl)-3-pentanone T binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 2-(2-Benzothiazolyl)-3-pentanone T to amyloid fibrils results in a shift in the dye's fluorescence spectrum, which allows for the detection of these fibrils.
生化学的および生理学的効果
2-(2-Benzothiazolyl)-3-pentanone T is generally considered to be non-toxic and has no known physiological effects. However, it is important to note that 2-(2-Benzothiazolyl)-3-pentanone T is a dye and should be handled with care to avoid skin and eye irritation.
実験室実験の利点と制限
One of the main advantages of 2-(2-Benzothiazolyl)-3-pentanone T is its high sensitivity and specificity for amyloid fibrils. This makes it a valuable tool for the detection and quantification of these fibrils in tissues. Additionally, 2-(2-Benzothiazolyl)-3-pentanone T is relatively easy to use and can be used in a variety of experimental settings.
However, there are also some limitations to the use of 2-(2-Benzothiazolyl)-3-pentanone T. One limitation is that it is not specific to a particular type of amyloid fibril. This means that 2-(2-Benzothiazolyl)-3-pentanone T may bind to other proteins and structures in addition to amyloid fibrils, leading to false positives. Additionally, 2-(2-Benzothiazolyl)-3-pentanone T is not suitable for in vivo imaging due to its poor penetration of tissues.
将来の方向性
There are several future directions for the use of 2-(2-Benzothiazolyl)-3-pentanone T in scientific research. One direction is the development of new derivatives of 2-(2-Benzothiazolyl)-3-pentanone T with improved properties, such as increased specificity for particular types of amyloid fibrils or improved tissue penetration. Another direction is the use of 2-(2-Benzothiazolyl)-3-pentanone T in the development of new diagnostic and therapeutic approaches for neurodegenerative diseases. Finally, 2-(2-Benzothiazolyl)-3-pentanone T may also be useful in the study of other protein misfolding diseases, such as prion diseases and type 2 diabetes.
Conclusion
In conclusion, 2-(2-Benzothiazolyl)-3-pentanone T is a valuable tool in scientific research for the detection and quantification of amyloid fibrils. Its high sensitivity and specificity make it a valuable tool for the study of neurodegenerative diseases, and its ease of use makes it suitable for a variety of experimental settings. While there are some limitations to the use of 2-(2-Benzothiazolyl)-3-pentanone T, its future directions are promising, and it is likely to continue to be an important tool in scientific research for years to come.
合成法
2-(2-Benzothiazolyl)-3-pentanone T is synthesized through a reaction between 2-aminobenzothiazole and 3-bromoacetone. The reaction results in the formation of a yellow powder, which is then purified through recrystallization. The final product is a yellow-green powder with a high degree of purity.
科学的研究の応用
2-(2-Benzothiazolyl)-3-pentanone T is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are misfolded proteins that aggregate and form insoluble deposits in tissues. These deposits are associated with a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 2-(2-Benzothiazolyl)-3-pentanone T binds to these amyloid fibrils and fluoresces, allowing researchers to detect and quantify the presence of these fibrils in tissues.
特性
CAS番号 |
132607-29-5 |
|---|---|
製品名 |
2-(2-Benzothiazolyl)-3-pentanone |
分子式 |
C12H13NOS |
分子量 |
219.3 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)pentan-3-one |
InChI |
InChI=1S/C12H13NOS/c1-3-10(14)8(2)12-13-9-6-4-5-7-11(9)15-12/h4-8H,3H2,1-2H3 |
InChIキー |
GPIBEVPMVKPRLR-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)C1=NC2=CC=CC=C2S1 |
正規SMILES |
CCC(=O)C(C)C1=NC2=CC=CC=C2S1 |
同義語 |
3-Pentanone,2-(2-benzothiazolyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
